1-Chloro-2-nitrobenzene
1-Chloro-2-nitrobenzene
1-Chloro-2-nitrobenzene was reduced to o-chloroaniline by using 5% platinum on carbon with ammonium formale or forinic acid as hydrogen donor. Reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720(zeolite).
1-chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999)
1-chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes.
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
88-73-3
VCID:
VC21208696
InChI:
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
SMILES:
C1=CC=C(C(=C1)[N+](=O)[O-])Cl
Molecular Formula:
C6H4ClNO2
Molecular Weight:
157.55 g/mol
1-Chloro-2-nitrobenzene
CAS No.: 88-73-3
Cat. No.: VC21208696
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Chloro-2-nitrobenzene was reduced to o-chloroaniline by using 5% platinum on carbon with ammonium formale or forinic acid as hydrogen donor. Reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720(zeolite). 1-chloro-2-nitrobenzene is a C-nitro compound that is nitrobenzene in which one of the ortho- hydrogens has been replced by chlorine. It is a C-nitro compound and a member of monochlorobenzenes. O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999) |
|---|---|
| CAS No. | 88-73-3 |
| Molecular Formula | C6H4ClNO2 |
| Molecular Weight | 157.55 g/mol |
| IUPAC Name | 1-chloro-2-nitrobenzene |
| Standard InChI | InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H |
| Standard InChI Key | BFCFYVKQTRLZHA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])Cl |
| Boiling Point | 475 °F at 760 mm Hg (NTP, 1992) 245.5 °C 246 °C |
| Colorform | Yellow crystals Monoclinic needles |
| Flash Point | 261 °F (NTP, 1992) 127 °C 124 °C c.c. |
| Melting Point | 90 to 91 °F (NTP, 1992) 32.5 °C 32 °C 33 °C |
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